Boc-D-Nip-OH

Beschreibung

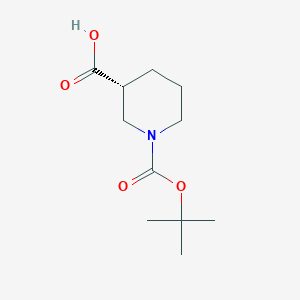

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349209 | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163438-09-3 | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163438-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Boc-Nip-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of R 1 Boc Piperidine 3 Carboxylic Acid and Its Chiral Intermediates

Strategies for Enantioselective Piperidine (B6355638) Ring Construction

The creation of the chiral piperidine ring system in an enantiomerically pure form can be achieved through several sophisticated synthetic strategies. These methods are designed to control the stereochemistry at the C3 position, leading to the desired (R)-enantiomer. The primary approaches include the asymmetric hydrogenation of prochiral precursors and the utilization of the chiral pool, which employs naturally occurring chiral molecules as starting materials.

Asymmetric Catalytic Hydrogenation Approaches (e.g., Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts)

Asymmetric catalytic hydrogenation is a powerful technique for the synthesis of chiral compounds from prochiral substrates. This method involves the dearomatization of N-heteroarenes, such as pyridinium salts, using hydrogen gas and a chiral metal catalyst. Transition metals like rhodium and iridium, complexed with chiral ligands, are commonly employed to induce high levels of stereoselectivity. niscpr.res.inrsc.org

For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent yields, enantioselectivity, and diastereoselectivity (up to 96% yield, 97% ee, and >20:1 dr). rsc.org This demonstrates the potential of asymmetric dearomatization strategies to access highly functionalized and stereodefined piperidine scaffolds. rsc.org While this specific example uses iridium, rhodium-catalyzed asymmetric hydrogenation is also a well-established method for constructing 3-amino piperidine derivatives. niscpr.res.in The choice of catalyst and ligands is critical for controlling the stereochemical outcome of the reaction.

Table 1: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Iridium-based catalyst | 5-Hydroxypicolinate Pyridinium Salts | Up to 96 | Up to 97 | >20:1 | rsc.org |

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis leverages the abundance of naturally occurring, enantiomerically pure compounds, such as amino acids, as starting materials for complex chiral molecules. baranlab.org This approach avoids the need for a resolution step or an asymmetric catalyst, as the stereocenter from the starting material is incorporated into the final product. For the synthesis of (R)-piperidine derivatives, D-glutamic acid is a common and logical starting material. google.com

The initial step in this synthetic sequence is the protection of both carboxylic acid groups of glutamic acid via esterification. This prevents their interference in subsequent reactions. A common and effective method involves treating glutamic acid with an alcohol, such as methanol (B129727), in the presence of a catalyst like thionyl chloride (SOCl₂). google.comresearchgate.netgoogle.com This reaction is typically performed at low temperatures to yield the corresponding dimethyl ester. google.comresearchgate.net

Table 2: Conditions for the Esterification of Glutamic Acid

| Starting Material | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| L-Glutamic Acid | Thionyl Chloride (SOCl₂) | Methanol (MeOH) | Stirring at 0°C, then room temperature | L-Glutamic acid dimethyl ester | researchgate.net |

| D-Glutamic Acid | Thionyl Chloride (SOCl₂) | Methanol (MeOH) | Ice bath, temperature kept below 30°C | D-Glutamic acid dimethyl ester | google.com |

Following esterification, the primary amine group is protected to prevent it from undergoing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to a wide range of nucleophiles and bases. organic-chemistry.org The protection is typically achieved by reacting the glutamic acid diester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This reaction provides the N-Boc protected diester, a key intermediate for the subsequent reduction step. niscpr.res.inresearchgate.net The Boc group can be readily removed under acidic conditions when desired. organic-chemistry.org

The next crucial transformation is the reduction of the two ester functionalities to primary alcohols, yielding a diol intermediate. This diol is essential for the subsequent cyclization step that forms the piperidine ring. While sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent that does not typically reduce esters under standard conditions, it has been reported as the reagent of choice for this specific transformation in the synthesis of piperidine derivatives from glutamic acid. niscpr.res.inresearchgate.netmasterorganicchemistry.comquora.com The diester is treated with NaBH₄ in a suitable solvent to afford the corresponding chiral diol, which maintains the stereochemistry from the original amino acid. niscpr.res.inresearchgate.net This diol is then typically converted to a ditosylate before cyclization with an amine to form the piperidine ring system. niscpr.res.inresearchgate.net

Table 3: Reported Conditions for the Reduction of N-Boc Glutamic Acid Diester

| Starting Material | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| N-Boc protected L-glutamic acid diester | Sodium Borohydride (NaBH₄) | Not specified | Corresponding diol | niscpr.res.inresearchgate.net |

Multi-step Route from L-Glutamic Acid

Tosylation of Diol Intermediates

A critical step in the synthesis of piperidine rings from acyclic precursors involves the activation of hydroxyl groups to facilitate subsequent nucleophilic substitution. The conversion of diols into di-tosylates is a common and effective activation strategy. Tosylation transforms the poor leaving hydroxyl groups (-OH) into excellent leaving tosylate groups (-OTs), which are readily displaced by nucleophiles like amines. youtube.com

This method is exemplified in a multi-step synthesis starting from L-glutamic acid. niscpr.res.in After initial esterification and N-protection, the resulting diester is reduced using a reagent like sodium borohydride to yield a chiral diol. This diol is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine (B92270), to form the corresponding di-tosylate intermediate. niscpr.res.in The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (CH2Cl2). The crude di-tosylate is often sufficiently pure to be carried forward to the next step without extensive purification. niscpr.res.in

Similarly, in the synthesis of other complex piperidines, such as enantiomerically pure 6-methylpipecolic acid, a diol intermediate derived from a Sharpless asymmetric dihydroxylation reaction is subjected to tosylation of its secondary alcohol groups to prepare for the ring-closing step. whiterose.ac.uk

Table 1: Representative Tosylation Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Cyclization Reactions to Form Piperidine Ring

Following the activation of the diol as a di-tosylate, the formation of the piperidine ring is achieved through a cyclization reaction with a suitable nitrogen nucleophile. This step typically involves an intramolecular or intermolecular double nucleophilic substitution, where an amine displaces the two tosylate groups to form the six-membered heterocycle. niscpr.res.inorganic-chemistry.org

In a reported synthesis of 3-(N-Boc-amino)piperidine derivatives, the crude di-tosylate is treated with a primary amine, which serves as the nitrogen source for the piperidine ring. niscpr.res.in The reaction is generally carried out by heating the di-tosylate with an excess of the amine, which can also act as the solvent. This process efficiently yields N-substituted piperidines. The stereocenter established in the starting material (L-glutamic acid) is retained throughout the sequence, leading to an enantiomerically pure product. niscpr.res.in

The choice of amine dictates the substituent on the piperidine nitrogen. For instance, using benzylamine (B48309) leads to an N-benzyl piperidine, which can be deprotected later if the free secondary amine is desired. whiterose.ac.uk

Table 2: Cyclization of a Ditosylate with Various Amines

| Amine Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Cyclohexylamine | tert-Butyl ((S)-1-cyclohexylpiperidin-3-yl)carbamate | 74% | niscpr.res.in |

| Benzylamine | tert-Butyl ((S)-1-benzylpiperidin-3-yl)carbamate | 72% | niscpr.res.in |

Transformations from L-Lysine and L-Proline

The use of naturally occurring amino acids as chiral starting materials is a powerful strategy in asymmetric synthesis. L-lysine and L-proline are particularly relevant for constructing piperidine rings.

A synthetic route to (R)-3-(Boc-Amino)piperidine has been developed starting from D-ornithine, a close homolog of lysine. chemicalbook.com The synthesis involves esterification of D-ornithine hydrochloride, followed by a base-catalyzed cyclization to form a lactam (a cyclic amide). This lactam intermediate is a piperidin-2-one derivative, which can be further functionalized to access the desired 3-substituted piperidine scaffold. chemicalbook.com A similar strategy starting from L-lysine can provide access to related piperidine structures. For example, anodic oxidation of an L-lysine derivative has been used to generate a key intermediate for the synthesis of cis-2,5-disubstituted piperidines. whiterose.ac.uk

L-proline is a common precursor for synthesizing prolinols, which are key intermediates in ring expansion methodologies to form piperidines. rsc.org The synthesis begins with the N-protection of L-proline, often with a Boc group, followed by reduction of the carboxylic acid to a primary alcohol to yield N-Boc-prolinol. This intermediate is then subjected to ring expansion reactions. researchgate.netacs.org

Ring Expansion Methodologies

Ring expansion strategies provide an elegant way to convert readily available five-membered rings into six-membered piperidine systems, often with excellent stereocontrol.

The ring expansion of prolinols, which are derived from the amino acid proline, is an efficient method for synthesizing C3-substituted piperidines. researchgate.net This process proceeds through a bicyclic aziridinium (B1262131) ion intermediate. The reaction is initiated by activating the hydroxyl group of the N-alkyl prolinol, for instance with diethylaminosulfur trifluoride (XtalFluor-E). acs.org This activation leads to an intramolecular S_N2 reaction, where the pyrrolidine (B122466) nitrogen attacks the activated carbon, forming a strained 1-azabicyclo[3.1.0]hexane aziridinium ion. acs.orgacs.org

This highly reactive intermediate is then subjected to a ring-opening reaction by a nucleophile. The nucleophile attacks one of the carbons of the former aziridine (B145994) ring, leading to the expansion to a six-membered piperidine ring. The substituent at the C3 position of the resulting piperidine is determined by the nucleophile used in the ring-opening step. researchgate.net This methodology has been successfully applied to the synthesis of various piperidine derivatives, including 3-hydroxypipecolic acids and optically active 3-azido- and 3-aminopiperidines. researchgate.netacs.org

A related and powerful strategy involves the ring expansion of a chiral aziridine bearing a side chain with a suitable leaving group. jove.comnih.gov This method relies on the intramolecular formation of a bicyclic aziridinium ion, which serves as the key reactive intermediate. For example, a 2-(4-hydroxybutyl)aziridine can be converted to its corresponding tosylate. jove.com The aziridine nitrogen then acts as an internal nucleophile, displacing the tosylate group to generate a stable 1-azoniabicyclo[4.1.0]heptane tosylate. jove.comnih.gov

This bicyclic aziridinium ion is strained and undergoes regio- and stereospecific ring-opening when treated with various nucleophiles. nih.gov Nucleophilic attack at the bridge carbon of the bicyclic system results in the formation of a substituted piperidine. jove.comnih.gov This highly efficient protocol allows for the synthesis of diverse azaheterocycles and has been applied to the synthesis of biologically active natural products containing the piperidine motif. nih.gov The stereochemistry of the starting aziridine dictates the stereochemistry of the final piperidine product. nih.gov

Cycloaddition Reactions in Piperidine Synthesis

Cycloaddition reactions are a powerful tool for the convergent and stereocontrolled construction of cyclic systems, including the piperidine ring. These reactions assemble the ring in a single step from acyclic or simpler cyclic precursors.

One of the most common strategies is the aza-Diels-Alder reaction, a [4+2] cycloaddition between an azadiene and a dienophile. springernature.com By using chiral auxiliaries, ligands, or catalysts, this reaction can be rendered highly enantioselective, providing access to optically active piperidine derivatives. nih.gov

Another important method is the [3+2] or [3+3] cycloaddition. Intramolecular 1,3-dipolar cycloaddition of nitrones with alkenes is a well-established route to form the isoxazolidine (B1194047) ring, which can then be cleaved reductively (N-O bond cleavage) to yield a 1,3-amino alcohol, a precursor to 3-hydroxypiperidines. iupac.org The stereochemical outcome of the cycloaddition is often predictable, governed by the formation of a chair-like transition state. iupac.org More recently, intermolecular [3+3] ring expansions between bicyclic aziridines and vinyl carbenes have been developed to assemble highly substituted dehydropiperidines. springernature.com These cycloaddition strategies offer modular and efficient pathways to complex piperidine scaffolds that are central to many areas of chemical and pharmaceutical research. youtube.com

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades offer efficient and atom-economical pathways to the piperidine core. These methods typically involve forming the heterocyclic ring from a linear precursor in a single, often catalyzed, transformation.

An efficient method for synthesizing piperidines involves the iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids. nih.gov This process utilizes an iron complex, such as Fe(CO)₄(IMes), to catalyze the cyclization via hydrosilylation. nih.gov The reaction demonstrates good functional group tolerance and provides access to a variety of cyclic amines, including piperidines, in moderate to excellent yields. nih.gov This approach is noted for using an earth-abundant and low-toxicity metal catalyst, presenting a more sustainable alternative to processes that use precious metals. nih.gov

Table 1: Overview of Iron-Catalyzed Reductive Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Fe(CO)₄(IMes) [IMes=1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene] | nih.gov |

| Reactants | Carbonyl derivatives and ω-amino fatty acids | nih.gov |

| Process | Hydrosilylation | nih.gov |

| Products | Pyrrolidines, Piperidines, Azepanes | nih.gov |

| Yields | 47-97% (isolated) | nih.gov |

The synthesis of piperidines can be achieved through the intramolecular amination of methoxyamine-containing boronic esters. mdpi.com This stereospecific process involves treating the organoboron compound with methoxyamine and a base like potassium tert-butoxide. nih.gov The reaction mechanism proceeds through the formation of an N-B bond, which facilitates a 1,2-metalate shift within the resulting boron-intermediate, leading to the formation of the piperidine ring. mdpi.comnih.gov This method is notable for its ability to directly aminate boronic esters, including tertiary ones, in an experimentally simple and efficient manner, avoiding the need for pyrophoric reagents. nih.gov

Table 2: Key Aspects of Intramolecular Amination of Boronic Esters

| Aspect | Detail | Reference |

|---|---|---|

| Key Reagents | Methoxyamine, Potassium tert-butoxide | nih.gov |

| Substrate | Methoxyamine-containing boronic esters | mdpi.com |

| Mechanism | N-B bond formation followed by 1,2-metalate shift | mdpi.com |

| Key Advantage | Stereospecific amination of primary, secondary, and tertiary boronic esters | nih.gov |

An efficient, metal-free, one-pot route for constructing piperidines from halogenated amides has been developed. mdpi.comnih.gov This tandem protocol integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single synthetic operation. mdpi.comnih.gov The reaction proceeds under mild conditions without the need for expensive or toxic metal catalysts. nih.gov This method is versatile, allowing for the synthesis of a variety of N-substituted and C-substituted piperidines in good yields, making it a convenient and practical approach. mdpi.com The process represents a step-economic strategy for creating saturated aza-heterocycles, which are prevalent in bioactive molecules. nih.gov

Resolution Techniques for Enantiomeric Purity and Control

Achieving high enantiomeric purity is critical for the application of (R)-1-Boc-piperidine-3-carboxylic acid in pharmaceuticals. Resolution techniques are employed to separate the desired enantiomer from a racemic mixture.

Chiral Separation via Diastereomeric Salt Formation (e.g., with R-phenylethylamine)

The classical resolution of racemic 1-Boc-piperidine-3-carboxylic acid can be effectively achieved through the formation of diastereomeric salts using a chiral resolving agent, such as (R)-phenylethylamine ((R)-α-PEA). nih.gov In this process, the racemic acid is treated with a sub-stoichiometric amount of the chiral amine in a suitable solvent. nih.gov This leads to the formation of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine).

Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution. nih.govresearchgate.net For instance, the (R,R)-salt may precipitate, allowing it to be separated by filtration. nih.gov The enantiomerically enriched acid can then be liberated from the separated salt by treatment with an acid. The mother liquor, now enriched in the other enantiomer, can be treated with the opposing enantiomer of the chiral amine (e.g., (S)-α-PEA) to isolate the remaining acid. nih.gov This method has been successfully applied to the resolution of various carboxylic acids, including derivatives of pyrazolidine (B1218672) and cyclopropane. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Other Names/Abbreviations |

|---|---|

| (R)-1-Boc-piperidine-3-carboxylic acid | (R)-Boc-Nip-OH, (R)-N-Boc-nipecotic acid |

| Palladium-Trimethylenemethane | Pd-TMM |

| (R)-phenylethylamine | (R)-α-PEA |

| Methoxyamine | - |

| Potassium tert-butoxide | KOtBu |

| Iron tetracarbonyl N-heterocyclic carbene complex | Fe(CO)₄(IMes) |

| 3-acetoxy-2-trimethylsilylmethyl-1-propene | - |

| Nitrone | - |

| Phosphoramidite | - |

| Diamidophosphite | - |

| ω-Amino fatty acid | - |

| Boronic ester | - |

| Halogenated amide | - |

| Pyrrolidine | - |

| Azepane | - |

Chemical Transformations and Derivatization of R 1 Boc Piperidine 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity and Coupling Methodologies

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, most notably for the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry and peptide synthesis, where (R)-1-Boc-piperidine-3-carboxylic acid serves as a valuable non-proteinogenic amino acid analogue.

The formation of an amide bond is one of the most common and critical reactions involving (R)-1-Boc-piperidine-3-carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. whiterose.ac.uk Several established methodologies are employed for this purpose, each with its own set of reagents and conditions. nih.govwhiterose.ac.uk

A widely used strategy for activating a carboxylic acid for amide bond formation is its conversion into an activated ester. nih.gov These esters are sufficiently reactive to couple with amines but are often stable enough to be isolated and purified. N-hydroxysuccinimide (NHS or HOSu) esters are among the most common activated esters. thieme-connect.de

The general procedure involves reacting (R)-1-Boc-piperidine-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC), to form the corresponding succinimidyl ester. google.com An alternative patented method describes the reaction of a carboxylic acid with N-hydroxysuccinimide and a halophosphoric acid ester in the presence of a base. google.com This activated intermediate can then be reacted with a primary or secondary amine to yield the desired amide with high efficiency.

Table 1: General Scheme for Succinimidyl Ester Formation and Subsequent Amidation

| Step | Reactants | Product | Purpose |

| 1. Activation | (R)-1-Boc-piperidine-3-carboxylic acid, N-hydroxysuccinimide, Coupling Agent (e.g., DCC) | (R)-1-Boc-piperidine-3-carboxylic acid N-succinimidyl ester | Forms a stable, reactive intermediate. |

| 2. Coupling | Activated Ester, Amine (R'-NH₂) | (R)-N'-substituted-1-Boc-piperidine-3-carboxamide | Forms the final amide bond. |

The mixed anhydride (B1165640) method is a classic and effective technique for peptide coupling. thieme-connect.de This approach involves the activation of the carboxylic acid by converting it into a mixed anhydride, typically with a carbonic acid or another carboxylic acid. thieme-connect.dehighfine.com

To synthesize a mixed anhydride of (R)-1-Boc-piperidine-3-carboxylic acid, the compound is treated with an acyl halide, such as pivaloyl chloride, or a chloroformate, like isobutyl chloroformate or ethyl chloroformate, in an inert solvent. google.comresearchgate.net The reaction is carried out at a low temperature in the presence of a tertiary amine, for example, triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), which acts as a base. thieme-connect.degoogle.com The resulting mixed anhydride is highly reactive and is typically used in situ, without isolation, by adding the amine component to form the peptide bond. thieme-connect.de This method is valued for its rapid reaction times and high yields. highfine.com

Carbodiimides are some of the most common and versatile coupling reagents in organic synthesis, particularly for amide bond formation. thieme-connect.de Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are two frequently used examples. wikipedia.orgpeptide.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then attacked by the nucleophilic amine, leading to the formation of the amide bond and a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea). nih.govwikipedia.org

Key Features of Carbodiimide Coupling Agents:

Dicyclohexylcarbodiimide (DCC): DCC is an inexpensive and effective reagent. wikipedia.org The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration. wikipedia.org

Diisopropylcarbodiimide (DIC): DIC is a liquid, making it easy to handle for automated synthesis. peptide.com The diisopropylurea byproduct is more soluble in common solvents like DMF, which is advantageous in solid-phase peptide synthesis where filtration is not feasible. peptide.com

To minimize side reactions, such as the formation of a stable N-acylurea, and to suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included in the reaction mixture. thieme-connect.de These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields of the desired product. peptide.com

Table 2: Common Carbodiimide Coupling Systems

| Coupling Reagent | Additive | Key Characteristics |

| DCC | HOBt or HOSu | Inexpensive; insoluble urea byproduct facilitates purification in solution-phase synthesis. thieme-connect.dewikipedia.org |

| DIC | HOBt or Oxyma Pure | Liquid reagent; soluble urea byproduct suitable for solid-phase synthesis. peptide.com |

| EDC | None needed for solubility | Water-soluble carbodiimide and byproduct, ideal for biological conjugations in aqueous media. peptide.cominterchim.fr |

(R)-1-Boc-piperidine-3-carboxylic acid can be converted into the corresponding amine, (R)-1-Boc-3-aminopiperidine, a valuable synthetic intermediate. One common route involves amide bond formation with a suitable nitrogen source, followed by rearrangement or reduction. A patented method describes the synthesis starting from N-Cbz-3-piperidine carboxylic acid, which is first converted to its amide, followed by a Hofmann degradation reaction to yield the amine. google.com

A more direct coupling strategy involves reacting (R)-1-Boc-piperidine-3-carboxylic acid with a mono-protected aliphatic diamine, such as N-Boc-ethylenediamine or N-Boc-1,4-diaminobutane. The coupling can be achieved using standard methodologies, such as carbodiimide-mediated reactions (e.g., EDC, DCC/HOBt). After the formation of the amide bond, the protecting group on the terminal amine (e.g., the second Boc group) can be selectively removed under acidic conditions to yield the free aliphatic amine derivative.

The carboxylic acid of (R)-1-Boc-piperidine-3-carboxylic acid can be readily converted into a variety of esters. Esterification is often performed to modify the polarity and solubility of the compound or to protect the carboxylic acid group during subsequent reactions.

The most straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) under acidic catalysis (e.g., sulfuric acid or hydrochloric acid). libretexts.org This is a reversible equilibrium-driven process, and the use of the alcohol as the solvent drives the reaction toward the ester product. libretexts.org The synthesis and commercial availability of derivatives like (R)-1-Boc-piperidine-3-carboxylic acid methyl ester and (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester confirm the utility of this reaction. chemcd.com

Table 3: Common Esters of (R)-1-Boc-piperidine-3-carboxylic acid

| Ester Derivative | Alcohol Reactant | Typical Synthesis Method |

| Methyl Ester | Methanol | Fischer Esterification |

| Ethyl Ester | Ethanol (B145695) | Fischer Esterification |

| Benzyl (B1604629) Ester | Benzyl Alcohol | Fischer Esterification or reaction with benzyl bromide |

Acyl Hydrazide Synthesis (e.g., (R)-1-Boc-piperidine-3-carboxylic acid hydrazide)

The carboxylic acid group of (R)-1-Boc-piperidine-3-carboxylic acid can be readily converted into an acyl hydrazide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to an ester or an acid chloride, followed by reaction with hydrazine (B178648) hydrate. osti.gov A common one-pot method involves the use of coupling agents to facilitate the direct reaction between the carboxylic acid and hydrazine.

The resulting compound, (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, is a stable derivative that serves as a valuable intermediate for further synthetic elaborations. nih.govsigmaaldrich.comnih.gov The physical and chemical properties of this hydrazide are well-documented. nih.gov

Table 1: Properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₃O₃ |

| Molecular Weight | 243.30 g/mol nih.gov |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate nih.gov |

| Physical Form | Solid sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Hydroxamic Acid Formation

The synthesis of hydroxamic acids from carboxylic acids is a well-established transformation in medicinal chemistry due to the ability of the hydroxamic acid moiety to chelate metal ions in enzyme active sites. nih.govresearchgate.net (R)-1-Boc-piperidine-3-carboxylic acid can be converted to the corresponding hydroxamic acid through several methods. nih.gov

A prevalent strategy involves the coupling of the carboxylic acid with hydroxylamine (B1172632) or a protected form, such as O-benzylhydroxylamine. nih.gov The reaction is typically mediated by standard peptide coupling reagents. If a protected hydroxylamine is used, a subsequent deprotection step, for example, hydrogenolysis for a benzyl group, is required to yield the final hydroxamic acid. nih.gov Another approach is the reaction of an activated form of the carboxylic acid, like an ester, with hydroxylamine. google.com

Table 2: Common Reagents for Hydroxamic Acid Synthesis from Carboxylic Acids

| Reagent Type | Examples | Role |

|---|---|---|

| Coupling Agents | EDC, HBTU, CDI nih.govresearchgate.net | Activate the carboxylic acid for reaction with hydroxylamine. |

| Hydroxylamine Source | Hydroxylamine hydrochloride (NH₂OH·HCl), O-Benzylhydroxylamine nih.gov | Provides the hydroxylamine moiety. |

This table is interactive. You can sort and filter the data.

Boc Protecting Group Cleavage and Post-Synthetic Functionalization

The tert-butoxycarbonyl (Boc) group is a crucial feature of the title compound, as it protects the piperidine (B6355638) nitrogen, allowing for selective reactions at the carboxylic acid. nbinno.com Its removal is a key step in many synthetic pathways, enabling further functionalization.

Acid-Mediated Deprotection (e.g., Trifluoroacetic Acid)

The Boc group is known for its lability under acidic conditions. nbinno.comacsgcipr.org A common and efficient method for its removal from (R)-1-Boc-piperidine-3-carboxylic acid derivatives is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comcommonorganicchemistry.com

The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com The reaction is typically rapid, often proceeding to completion at room temperature. commonorganicchemistry.com

Table 3: Typical Conditions for TFA-Mediated Boc Deprotection

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 30 min to several hours commonorganicchemistry.comreddit.com |

| 25% TFA in DCM | Dichloromethane (DCM) | Room Temperature | ~2 hours commonorganicchemistry.com |

This table is interactive. You can sort and filter the data.

Subsequent Functionalization of the Deprotected Piperidine Nitrogen

Once the Boc group is removed to expose the secondary amine of the piperidine ring, this nitrogen atom becomes available for a wide array of functionalization reactions. This allows for the introduction of diverse substituents, significantly expanding the molecular complexity and potential applications of the resulting scaffold.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Arylation: Coupling with aryl halides or boronic acids under palladium or copper catalysis.

These reactions provide access to a vast library of N-substituted (R)-piperidine-3-carboxylic acid derivatives, which are pivotal in drug discovery and development. sigmaaldrich.comchemicalbook.com

Stereoselective Modifications of the Piperidine Ring System

Beyond manipulations at the C1 (nitrogen) and C3 (carboxylic acid) positions, the piperidine ring itself can be further functionalized.

Introduction of Additional Stereocenters and Substituents at C2, C4, C5, and C6 Positions

The existing stereocenter at the C3 position of (R)-1-Boc-piperidine-3-carboxylic acid can direct the stereochemical outcome of reactions at other positions on the ring. Various methodologies have been developed for the site-selective and stereoselective functionalization of piperidine derivatives. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions can be employed to introduce substituents at the C2 or C4 positions, with the regioselectivity often controlled by the choice of catalyst and the nature of the N-protecting group. nih.gov While not directly demonstrated on the title compound, these methods showcase the potential for elaborating the piperidine core. Photoredox catalysis has also emerged as a powerful tool for the α-amino C-H arylation of highly substituted piperidines, proceeding with high diastereoselectivity. escholarship.org Such strategies allow for the synthesis of complex piperidine structures with multiple, well-defined stereocenters, starting from simpler chiral building blocks.

Regioselective Functionalization for Complex Scaffolds

The synthesis of complex molecular scaffolds from (R)-1-Boc-piperidine-3-carboxylic acid often hinges on the ability to selectively functionalize specific positions on the piperidine ring. The inherent electronic properties of the ring, where the C3 position is deactivated by the inductive effect of the nitrogen atom, present a significant challenge for direct C-H functionalization at this site. nih.govresearchgate.net Consequently, researchers have developed sophisticated strategies, including the use of directing groups and specialized catalysts, to achieve regioselective C-H activation at the C2, C4, and, indirectly, the C3 positions. These methods allow for the controlled introduction of new substituents, paving the way for structurally diverse and complex molecular architectures.

One prominent strategy involves palladium-catalyzed C-H arylation, where the carboxylic acid at the C3 position is leveraged to install a directing group. acs.org By converting the acid to an 8-aminoquinoline (B160924) (AQ) amide, a bidentate directing group is formed. This auxiliary effectively steers the palladium catalyst to activate the C-H bond at the C4 position, overcoming the electronic preference for the C2 position. acs.org This methodology has been shown to be effective for the synthesis of cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. acs.org The reaction proceeds efficiently without the need for silver-based additives and utilizes an inexpensive base. acs.org

| Substrate | Aryl Halide | Catalyst | Base | Product Configuration | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-piperidine-3-(8-aminoquinoline)amide | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | cis-3,4-disubstituted | 6:4 to 7:3 | acs.org |

| N-Cbz-piperidine-3-(8-aminoquinoline)amide | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | cis-3,4-disubstituted | 6:4 to 7:3 | acs.org |

In contrast, rhodium-catalyzed C-H insertion reactions provide a pathway to functionalize the C2 position. The regioselectivity of this transformation is highly dependent on the choice of both the N-protecting group and the rhodium catalyst. nih.govresearchgate.net For N-Boc-piperidine derivatives, specific rhodium catalysts can direct the insertion of donor/acceptor carbenes preferentially at the C2 position. nih.govresearchgate.net This method offers a direct route to 2-substituted piperidine analogues, although stereoselectivity can be variable depending on the carbene precursor used. nih.gov

| N-Protecting Group | Catalyst | Carbene Precursor Type | Functionalization Position | Key Outcome | Reference |

|---|---|---|---|---|---|

| Boc | Rh₂(R-TCPTAD)₄ | Aryldiazoacetate | C2 | Moderate yield, variable stereoselectivity | nih.gov |

| Bs | Rh₂(R-TPPTTL)₄ | Aryldiazoacetate | C2 | Highly diastereoselective | nih.gov |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Stereoselective Synthesis of Pharmacologically Active Piperidine (B6355638) Derivatives

The chiral piperidine motif is a prevalent core structure in a vast number of biologically active compounds and approved pharmaceuticals. nih.govbldpharm.com The stereochemistry of the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. nih.gov (r)-1-Boc-piperidine-3-carboxylic acid, also known as (R)-Boc-nipecotic acid, serves as a crucial starting material for the stereoselective synthesis of various pharmacologically active piperidine derivatives. calpaclab.com

One significant area of application is in the development of gamma-aminobutyric acid (GABA) uptake inhibitors . GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in several neurological disorders. nih.gov Derivatives of nipecotic acid are known to inhibit GABA transporters (GATs), thereby increasing GABA levels in the synaptic cleft. nih.gov For instance, novel N-diarylalkenyl-piperidinecarboxylic acid derivatives have been synthesized and evaluated as GABA uptake inhibitors, with some compounds showing potent GAT1 inhibitory activity. nih.gov

Furthermore, the piperidine-3-carboxylic acid scaffold is a key component in the synthesis of neurokinin-1 (NK1) receptor antagonists . The NK1 receptor and its endogenous ligand, substance P, are involved in pain transmission and inflammatory responses. sigmaaldrich.com Antagonists of this receptor have therapeutic potential for conditions such as pain, migraines, and nausea. sigmaaldrich.comresearchgate.net Research has shown that chiral piperidine derivatives are essential for potent NK1 receptor antagonism. nih.gov The synthesis of potent NK1 receptor antagonists has been achieved using piperidine-based scaffolds, highlighting the importance of chiral building blocks like (r)-1-Boc-piperidine-3-carboxylic acid in generating molecules with high affinity for this receptor. sigmaaldrich.comnih.gov

The introduction of chiral centers in the piperidine ring has been shown to be an effective strategy for modulating the biological activity and selectivity of drug candidates. nih.gov The defined stereochemistry of (r)-1-Boc-piperidine-3-carboxylic acid allows for the controlled synthesis of specific stereoisomers, which is critical for optimizing the pharmacological profile of the final compounds.

Role in Peptide Chemistry as a Chiral Amino Acid Mimetic and Scaffold

In the realm of peptide chemistry, there is a continuous search for novel building blocks that can introduce conformational constraints and improve the metabolic stability of peptides. chemrxiv.org (r)-1-Boc-piperidine-3-carboxylic acid, as a derivative of nipecotic acid, functions as a constrained β-amino acid, making it a valuable tool for the design of peptidomimetics. sigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. chemrxiv.org

The rigid piperidine ring of (r)-1-Boc-piperidine-3-carboxylic acid restricts the conformational flexibility of the peptide backbone when incorporated. This can lead to the stabilization of specific secondary structures, such as turns or helices, which are often crucial for biological activity. The incorporation of such constrained amino acid mimetics can be a key strategy in the development of potent and selective ligands for various biological targets. chemrxiv.org

The use of piperidine-based scaffolds allows for the exploration of the spatial arrangement of side chains, which is critical for molecular recognition at biological targets. chemrxiv.org By replacing a natural amino acid with a chiral piperidine derivative like (r)-1-Boc-piperidine-3-carboxylic acid, medicinal chemists can fine-tune the three-dimensional structure of a peptide to optimize its interaction with a receptor or enzyme. The Boc protecting group is compatible with standard peptide synthesis protocols, allowing for its integration into peptide sequences using both solution-phase and solid-phase synthesis techniques. mdpi.comnih.gov

Construction of Advanced Heterocyclic Systems Incorporating the Piperidine Moiety (e.g., Pyrazoles)

The reactivity of the carboxylic acid group in (r)-1-Boc-piperidine-3-carboxylic acid allows for its conversion into other functional groups, enabling the construction of more complex heterocyclic systems. A notable example is the synthesis of pyrazole-containing compounds. Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities and are found in many approved drugs.

Research has demonstrated the efficient and regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates starting from both (R)- and (S)-piperidine-3-carboxylic acids. dergipark.org.trnih.gov The synthetic route involves the initial conversion of the N-Boc protected piperidine-3-carboxylic acid into a corresponding β-keto ester. dergipark.org.trnih.gov This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamino diketone. dergipark.org.trnih.gov Subsequent condensation with various hydrazines yields the target pyrazole (B372694) derivatives. dergipark.org.trnih.gov

Specifically, the reaction with N-mono-substituted hydrazines predominantly affords 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. dergipark.org.trnih.gov Furthermore, tautomeric NH-pyrazoles, prepared using hydrazine (B178648) hydrate, can be N-alkylated to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. dergipark.org.trnih.gov The hydrazide derivative of (r)-1-Boc-piperidine-3-carboxylic acid is also a key intermediate in the synthesis of pyrazolopyridazinone derivatives through cyclization reactions. nih.govcalpaclab.com These synthetic strategies provide access to a diverse range of novel heterocyclic compounds that combine the structural features of both piperidines and pyrazoles, offering new avenues for drug discovery. dergipark.org.trnih.gov

Utility in the Generation of DNA-Encoded Chemical Libraries

DNA-encoded chemical libraries (DECLs) have emerged as a powerful technology for the discovery of novel small-molecule ligands for a wide range of biological targets. This technology relies on the synthesis of vast libraries of compounds, where each molecule is covalently linked to a unique DNA barcode that encodes its chemical structure. The construction of these libraries requires the use of building blocks that are compatible with DNA-compatible reaction conditions.

Chiral scaffolds play a crucial role in the design of DECLs as they introduce three-dimensional complexity, which can lead to higher binding affinity and selectivity for target proteins. nih.gov The use of enantiomerically pure trifunctional building blocks, such as chiral piperazines, has been successfully demonstrated in the construction of stereochemically diverse DECLs. nih.gov

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Analgesic and Anti-inflammatory Agents

The piperidine (B6355638) scaffold is a well-established pharmacophore in the design of analgesic and anti-inflammatory drugs. The specific derivative, (R)-Boc-3-methyl-piperidine-3-carboxylic acid, is noted as a key intermediate in the synthesis of pharmaceuticals in this class. Its structure is utilized to modify the properties of drug candidates to improve their effectiveness. chemimpex.com The rationale behind employing piperidine-containing structures lies in their ability to interact with various biological targets implicated in pain and inflammation pathways. The synthesis of novel pyrrolo[1,2-a]pyrrole-1-carboxylic acids has yielded compounds with significant analgesic and anti-inflammatory activities, demonstrating the utility of cyclic amino acid derivatives in this therapeutic area. nih.gov

Development of γ-Aminobutyric Acid (GABA) Uptake Inhibitors (e.g., Tiagabine Analogs)

A prominent application of (r)-1-Boc-piperidine-3-carboxylic acid is in the development of inhibitors for the γ-aminobutyric acid (GABA) transporters (GATs). The deprotected form of this compound is (R)-nipecotic acid, which is a potent inhibitor of GABA uptake. acs.org This activity is crucial for the treatment of neurological disorders such as epilepsy, where enhancing GABAergic neurotransmission is a key therapeutic strategy.

(R)-nipecotic acid serves as the foundational core for the anticonvulsant drug Tiagabine. nih.gov Tiagabine, chemically known as (3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, is a selective GAT-1 inhibitor. nih.govnih.gov The (R)-enantiomer of Tiagabine is significantly more potent than its (S)-counterpart, highlighting the critical importance of the stereochemistry inherent to (r)-1-Boc-piperidine-3-carboxylic acid in achieving the desired pharmacological effect. thieme.de

Research in this area continues with the synthesis of novel analogs. For instance, diaryloxime and diarylvinyl ether derivatives of nipecotic acid have been designed as potent GABA uptake inhibitors with demonstrated anticonvulsant properties in preclinical models. nih.gov Furthermore, studies on hydroxy- and amino-substituted piperidinecarboxylic acids have been conducted to explore their potential as GABA uptake inhibitors, although some of these analogs have shown weaker activity compared to nipecotic acid itself. nih.gov

Research on Arginase Inhibitors for Therapeutic Applications (e.g., Cancer Treatment)

Arginase is a critical enzyme in the urea (B33335) cycle that is also implicated in various diseases, including cancer, by depleting L-arginine levels in the tumor microenvironment, which in turn suppresses the anti-tumor immune response. nih.govacs.org Consequently, the development of arginase inhibitors has become a promising strategy in immuno-oncology. nih.govnih.gov

The piperidine ring, as found in (r)-1-Boc-piperidine-3-carboxylic acid, is a key structural element in the design of potent arginase inhibitors. nih.gov While many inhibitors are based on boronic acid, the core amino acid scaffold plays a crucial role in their activity. acs.org For example, piperidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against both human arginase-1 (hARG-1) and human arginase-2 (hARG-2). nih.gov The synthesis of these inhibitors often involves complex multi-step procedures where piperidine-based building blocks are essential. The development of bicyclic proline analogs, which share structural similarities with piperidine derivatives, has also led to potent arginase inhibitors. nih.gov

Contribution to Peptide-Based Drug Development and Peptidomimetics

Peptides are important therapeutic molecules, but their application is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while offering improved drug-like properties. nih.gov (r)-1-Boc-piperidine-3-carboxylic acid and related heterocyclic scaffolds are valuable tools in the design of peptidomimetics. nih.gov

The rigid piperidine ring can be used to introduce conformational constraints into a peptide sequence, which can lead to enhanced receptor selectivity and potency. nih.gov For example, piperidine-based structures can serve as scaffolds to mimic β-turns, a common secondary structure in peptides that is often involved in molecular recognition. nih.gov The synthesis of such peptidomimetics can be achieved through solid-phase synthesis strategies, where Boc-protected amino acids like (r)-1-Boc-piperidine-3-carboxylic acid are incorporated into the growing peptide chain. nih.gov The use of such building blocks allows for the creation of peptide analogs with enhanced stability against proteolytic degradation.

Impact on Modifying Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates for Enhanced Efficacy

The pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a drug candidate are critical for its clinical success. Medicinal chemists often modify the structure of a lead compound to optimize these properties. The incorporation of specific structural motifs, such as the piperidine ring from (r)-1-Boc-piperidine-3-carboxylic acid, can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. nih.govnbinno.com

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (r)-1-Boc-piperidine-3-carboxylic acid, providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the tert-butyl group of the Boc protecting group, and the acidic proton of the carboxylic acid. The signals for the piperidine ring protons typically appear as complex multiplets due to conformational isomers (rotamers) arising from the bulky Boc group, which can exist in different orientations relative to the ring. These protons are found in the approximate range of 1.50-4.00 ppm. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.45 ppm. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the carboxylic acid carbonyl carbon appears further downfield, in the range of 175-180 ppm. libretexts.orgnih.gov The quaternary carbon of the tert-butyl group is found near 80 ppm, and the associated methyl carbons are observed around 28 ppm. The carbons of the piperidine ring resonate between approximately 25 and 50 ppm. libretexts.org

¹⁵N NMR: While less common in routine analysis, ¹⁵N NMR can be used to probe the nitrogen environment of the piperidine ring. The nitrogen atom, being part of an amide-like structure (carbamate), would show a chemical shift distinct from that of a free amine, providing further structural confirmation.

Interactive Data Table: Typical NMR Chemical Shifts for (r)-1-Boc-piperidine-3-carboxylic acid Note: Exact chemical shifts can vary based on solvent and concentration.

| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Notes |

| tert-Butyl Protons | ¹H | ~1.45 | Singlet |

| Piperidine Ring Protons | ¹H | ~1.50 - 4.00 | Complex Multiplets |

| Carboxylic Acid Proton | ¹H | Variable (e.g., >10) | Broad Singlet |

| Piperidine Ring Carbons | ¹³C | ~25 - 50 | |

| tert-Butyl Methyl Carbons | ¹³C | ~28 | |

| tert-Butyl Quaternary Carbon | ¹³C | ~80 | |

| Boc Carbonyl Carbon | ¹³C | ~155 | |

| Carboxylic Acid Carbonyl | ¹³C | ~175 - 180 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry, LRMS)

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pathways of the molecule, which aids in structural verification. The nominal mass of (r)-1-Boc-piperidine-3-carboxylic acid is 229.27 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₉NO₄). nih.gov This technique is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass.

Low-Resolution Mass Spectrometry (LRMS) and Fragmentation: Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions. The resulting mass spectrum typically shows a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Characteristic fragmentation patterns for Boc-protected amines and carboxylic acids are observed. libretexts.orglibretexts.org Key fragmentation pathways include:

Loss of the tert-butyl group (-57 Da): Forming an [M-C₄H₉]⁺ fragment.

Loss of isobutylene (B52900) (-56 Da): A common fragmentation for the Boc group.

Loss of the entire Boc group (-101 Da): Resulting in the piperidine-3-carboxylic acid cation.

Loss of carbon dioxide (-44 Da): From the carboxylic acid moiety.

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond next to the carbonyl group is a prominent fragmentation for carboxylic acids. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value (example) | Fragment Identity | Notes |

| 230.1387 | [M+H]⁺ | Protonated molecular ion (exact mass for C₁₁H₂₀NO₄⁺) |

| 229.1314 | [M]⁺ | Molecular ion (exact mass for C₁₁H₁₉NO₄) nih.gov |

| 173.0761 | [M-C₄H₉]⁺ | Loss of the tert-butyl group |

| 129.0757 | [M-Boc]⁺ | Loss of the Boc group |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for verifying the chemical purity and, critically, the enantiomeric purity of (r)-1-Boc-piperidine-3-carboxylic acid.

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of the compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected using a UV detector, often at a low wavelength (~210 nm) where the carbamate (B1207046) and carboxylic acid groups absorb. This method can effectively separate the target compound from starting materials, by-products, and other impurities, with purity levels often specified as ≥97%. fishersci.co.ukavantorsciences.com

Determining the enantiomeric excess (e.e.) is vital to ensure the stereochemical integrity of the (R)-enantiomer. Chiral HPLC is the definitive method for this analysis. nih.gov This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. tcichemicals.comsigmaaldrich.com For carboxylic acids, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are highly effective. nih.gov A mobile phase of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol (B130326) is commonly used. nih.gov The successful separation allows for the quantification of the unwanted (S)-enantiomer, thereby confirming the high enantiomeric purity of the (R)-isomer. noventekpharm.com In some cases, pre-column derivatization may be employed to enhance chromophoric properties for better UV detection. nih.govgoogle.com

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective tool for confirming the presence of the key functional groups in (r)-1-Boc-piperidine-3-carboxylic acid. fishersci.co.uk The spectrum is characterized by several distinct absorption bands. nih.gov

O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. spectroscopyonline.com

C-H Stretch: Absorptions for C-H stretching from the piperidine ring and the Boc group appear just below 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands are present. The C=O of the Boc (carbamate) group typically appears around 1680-1700 cm⁻¹. The C=O of the carboxylic acid is found at a similar frequency, often overlapping, in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The exact position can be influenced by hydrogen bonding.

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the carbamate and carboxylic acid groups are visible in the 1300-1100 cm⁻¹ region. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching (Broad) |

| ~2980 - 2850 | Alkyl (C-H) | Stretching |

| ~1730 - 1680 | Carbonyl (C=O) | Stretching (Carboxylic Acid & Boc Group) |

| ~1300 - 1100 | Carbamate & Carboxylic Acid (C-O) | Stretching |

| ~960 - 900 | Carboxylic Acid (O-H) | Out-of-plane bend (Wag) |

X-ray Crystallography for Absolute Configuration and Conformational Studies

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule. This technique provides definitive proof of the absolute configuration (R or S) and detailed insights into its solid-state conformation.

For (r)-1-Boc-piperidine-3-carboxylic acid, an X-ray crystal structure would confirm the 'R' configuration at the C3 stereocenter. It would also reveal the preferred conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation. Furthermore, the analysis would show the orientation of the bulky tert-butoxycarbonyl group and the carboxylic acid substituent, indicating whether they occupy axial or equatorial positions on the piperidine ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing arrangement.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a critical analytical technique for characterizing chiral molecules such as (R)-1-Boc-piperidine-3-carboxylic acid. This method relies on the ability of a chiral compound to rotate the plane of polarized light. The direction and magnitude of this rotation are unique properties of a specific enantiomer, making polarimetry an essential tool for determining enantiomeric purity and confirming the absolute configuration of a sample.

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation and is dependent on the concentration of the solution, the path length of the polarimeter cell, the wavelength of the light source (typically the sodium D-line at 589 nm), and the temperature. For a given chiral compound, the two enantiomers will rotate the plane of polarized light by an equal amount but in opposite directions. The (R)-enantiomer, by convention, often (but not always) exhibits a negative (levorotatory) rotation, while the (S)-enantiomer will have a positive (dextrorotatory) rotation of the same magnitude under identical measurement conditions.

In the context of (R)-1-Boc-piperidine-3-carboxylic acid, which is also known by synonyms such as (R)-N-Boc-nipecotic acid and (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, research and commercial data provide specific rotation values that confirm its chiral identity. For instance, the specific rotation has been reported in a range of -55 to -59° when measured in chloroform (B151607) at a concentration of 1 g/100mL. chem960.com Another source indicates a specific rotation of -49.0 to -53.0° in methanol under similar concentration conditions. tcichemicals.com

Conversely, the corresponding (S)-enantiomer, (S)-1-Boc-piperidine-3-carboxylic acid, exhibits a specific rotation of +57° in chloroform, demonstrating the expected equal and opposite optical activity. sigmaaldrich.comsigmaaldrich.com This stark difference allows for the straightforward determination of which enantiomer is present and can be used to calculate the enantiomeric excess (ee) of a sample, a measure of its chiral purity.

The following table summarizes the reported optical rotation data for (R)-1-Boc-piperidine-3-carboxylic acid under different experimental conditions.

Table 1: Optical Rotation Data for (R)-1-Boc-piperidine-3-carboxylic acid

| Specific Rotation [α] | Concentration (c) | Solvent | Temperature | Wavelength (λ) | Source |

| -55 to -59° | 1 g/100mL | Chloroform | Not Specified | D-line (589 nm) | chem960.com |

| -49.0 to -53.0° | 1 g/100mL | Methanol | 20°C | D-line (589 nm) | tcichemicals.com |

Future Directions and Emerging Research Areas

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The demand for enantiomerically pure (R)-1-Boc-piperidine-3-carboxylic acid in pharmaceutical manufacturing necessitates the development of production methods that are not only high-yielding but also economically viable, environmentally friendly, and scalable. Current research efforts are focused on moving beyond traditional multi-step syntheses, which often involve costly chiral resolutions or stoichiometric reagents.

Future synthetic strategies are anticipated to incorporate several modern chemical principles:

Asymmetric Catalysis : Direct asymmetric hydrogenation of pyridine (B92270) precursors remains a highly attractive but challenging goal. Success in this area would dramatically shorten the synthetic sequence.

Biocatalysis : The use of enzymes for the kinetic resolution of racemic piperidine-3-carboxylic acid or for the stereoselective desymmetrization of prochiral precursors offers a green and highly selective alternative to classical methods.

Flow Chemistry : Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and consistency, which are critical for industrial-scale production.

Greener Reagents : A significant push is being made to replace hazardous reagents and solvents with more benign alternatives, reducing the environmental impact of the synthesis. For instance, methods are being developed that aim for high efficiency and low pollution, suitable for industrial production. google.com

Table 1: Comparison of Synthetic Approaches for Piperidine (B6355638) Scaffolds

| Synthetic Strategy | Current Implementation | Future Goal/Direction | Key Advantages of Future Approach |

|---|---|---|---|

| Chiral Resolution | Diastereomeric salt formation with a chiral amine. google.com | Enzymatic kinetic resolution. | Higher efficiency, sustainability, avoids chiral auxiliaries. |

| Asymmetric Synthesis | Multi-step synthesis from chiral pool precursors (e.g., pyroglutamic acid). researchgate.net | Catalytic asymmetric hydrogenation of a pyridine precursor. mdpi.com | Fewer steps, atom economy, reduced cost. |

| Process Technology | Batch processing. | Continuous flow synthesis. | Enhanced safety, scalability, and process control. |

| Environmental Impact | Use of traditional organic solvents and reagents. | Water-based synthesis, use of biocatalysts, reduced waste. google.com | Lower environmental footprint, improved process safety. |

Exploration of Novel Medicinal Chemistry Applications Beyond Current Therapeutic Areas

While derivatives of (R)-1-Boc-piperidine-3-carboxylic acid have been utilized in developing analgesics and anti-inflammatory drugs, the inherent structural and physicochemical properties of the piperidine scaffold suggest its utility in a much broader range of therapeutic areas. chemimpex.comnbinno.com The piperidine ring is a privileged structure in medicinal chemistry, known to enhance properties like membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

Emerging research is focused on leveraging the specific chirality and functional handles of (R)-1-Boc-piperidine-3-carboxylic acid to create novel drug candidates in new disease areas:

Oncology : The piperidine moiety is a core component of numerous anticancer agents. Future work will involve incorporating this chiral scaffold into molecules targeting novel cancer pathways, such as specific enzyme inhibitors. chemimpex.com

Infectious Diseases : A recent study highlighted the synthesis of novel sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid, which showed promising antimicrobial and antifungal activity. researchgate.net This opens a new avenue for developing piperidine-based antibiotics to combat resistant pathogens.

Central Nervous System (CNS) Disorders : Beyond its role in compounds modulating neurotransmitter systems, the scaffold is being explored for its potential in treating a wider array of neurological conditions. nbinno.comresearchgate.netchemimpex.com

Metabolic Diseases : The structural features of piperidine derivatives make them suitable candidates for designing inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in diseases associated with cortisol abnormalities. mdpi.com

Integration into Fragment-Based Drug Design and Combinatorial Chemistry Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach relies on screening small, low-complexity molecules (fragments) that can be elaborated into more potent drug candidates. The rigid, three-dimensional structure of the piperidine ring makes (R)-1-Boc-piperidine-3-carboxylic acid an ideal scaffold for creating sp³-rich fragments, which are highly sought after for their ability to explore chemical space more effectively than traditional flat, aromatic compounds. acs.org

Future directions in this area include:

Development of Bifunctional Building Blocks : Creating derivatives of (R)-1-Boc-piperidine-3-carboxylic acid that contain a second, orthogonal reactive handle. This would allow for its modular and programmable insertion into fragment hits, enabling rapid three-dimensional elaboration. acs.org

Synthesis of Novel Fragment Libraries : Using the acid as a core, diverse libraries of chiral piperidine-containing fragments can be synthesized for screening against a wide range of biological targets. The Boc-protected amine provides a reliable synthetic handle for diversification. nbinno.com

Covalent Fragment Libraries : The carboxylic acid functionality can be converted into reactive "warheads" (e.g., acrylamides) to generate libraries of covalent fragments, a strategy of growing importance in drug discovery. acs.org

Table 2: Utility of (R)-1-Boc-piperidine-3-carboxylic Acid in Modern Drug Design

| Feature of the Molecule | Relevance to Fragment-Based Drug Design (FBDD) | Relevance to Combinatorial Chemistry |

|---|---|---|

| Defined (R)-Stereochemistry | Provides precise 3D vector orientation for fragment elaboration. acs.org | Creates stereochemically defined libraries, reducing mixture complexity. |

| sp³-Rich Piperidine Core | Introduces favorable 3D geometry, improving exploration of target binding sites. | Generates lead-like compounds with better physicochemical properties. |

| Boc-Protected Amine | Acts as a stable, orthogonal synthetic handle for controlled fragment linking. nbinno.com | Allows for systematic diversification at the nitrogen atom. |

| Carboxylic Acid Group | Can be used as a connection point or converted into various functional groups. | Serves as a key point for attaching a wide array of R-groups via amide coupling. researchgate.net |

Computational Chemistry and Molecular Modeling Studies of (R)-1-Boc-piperidine-3-carboxylic Acid Derivatives

Computational methods are becoming indispensable in modern drug discovery. For derivatives of (R)-1-Boc-piperidine-3-carboxylic acid, molecular modeling and computational chemistry offer powerful tools to guide synthetic efforts and predict biological activity, thereby saving time and resources.

Emerging research in this domain focuses on:

Docking and Virtual Screening : Using computer models of protein targets to predict how novel derivatives of the acid will bind. This allows for the in-silico screening of large virtual libraries to prioritize compounds for synthesis.

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of a ligand-protein complex over time to understand the stability of the interaction and identify key binding interactions, as has been done for other piperidine-based ligands. rsc.org

ADME/Tox Prediction : Employing quantitative structure-activity relationship (QSAR) models and other algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives before they are synthesized.

Mechanistic Studies of Key Reactions Involving (R)-1-Boc-piperidine-3-carboxylic Acid as a Substrate

A deep understanding of the reaction mechanisms underlying the synthesis of derivatives from (R)-1-Boc-piperidine-3-carboxylic acid is crucial for optimizing reaction conditions, improving yields, and ensuring stereochemical fidelity. While many synthetic transformations are established, detailed mechanistic investigations represent a key area for future research.

Prospective studies include:

Amide Bond Formation : Investigating the kinetics and mechanism of amide coupling reactions using various reagents to identify conditions that minimize side reactions and prevent epimerization of the adjacent chiral center. researchgate.net

Cyclization Reactions : For syntheses where the piperidine ring is formed during the process, mechanistic studies can elucidate the factors controlling the stereochemical outcome of the cyclization step. mdpi.com

Boc-Deprotection and N-Functionalization : Studying the mechanism of Boc-group removal under various conditions to ensure the stability of other functional groups in the molecule. Understanding the subsequent N-functionalization reactions (e.g., reductive amination, Buchwald-Hartwig amination) can lead to more efficient and selective processes. acs.org

Influence of the Carboxylic Acid : Investigating how the carboxylic acid group (or its ester or amide derivatives) electronically and sterically influences the reactivity of the piperidine ring and the N-Boc group in various transformations.

Q & A

Q. What are the critical synthetic steps and reaction conditions for optimizing the yield and purity of (R)-1-Boc-piperidine-3-carboxylic acid?

The synthesis typically involves:

- Protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Carboxylic acid functionalization , often via oxidation or coupling reactions, requiring inert atmospheres (N₂/Ar) to prevent Boc-group cleavage .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. Key Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (Boc protection) | Higher temps risk Boc hydrolysis |

| Solvent | THF/DCM (anhydrous) | Prevents side reactions |

| Reaction Time | 12–24 hrs (Boc protection) | Incomplete reactions below 12 hrs |

Q. How can researchers ensure the stability of the Boc-protecting group during purification and storage?

- Purification : Use neutral or slightly acidic conditions (pH 6–7) to avoid Boc deprotection. Avoid strong bases or prolonged exposure to protic solvents (e.g., methanol) .

- Storage : Store at –20°C in airtight containers under inert gas (argon). Desiccants (silica gel) prevent hydrolysis .

Q. Stability Data :

| Condition | Degradation Rate (per month) |

|---|---|

| Room Temperature | 5–10% (humidity-sensitive) |

| –20°C (dry) | <1% |

Advanced Research Questions

Q. How can contradictions in enantiomeric purity data be resolved when using different chiral resolution methods?

Discrepancies often arise from:

- Analytical Method Bias : HPLC with chiral columns may misreport purity due to co-elution, whereas enzymatic assays (e.g., using Fe(II)/α-ketoglutarate-dependent dioxygenases) provide higher specificity for stereoisomers .

- Sample Preparation : Trace solvents (e.g., DMSO) can alter retention times. Validate results using orthogonal techniques:

- Circular Dichroism (CD) for absolute configuration confirmation.

- X-ray Crystallography for structural validation .

Case Study : A 2024 study reported 98% ee via HPLC but 92% ee via enzymatic assay. The discrepancy was traced to a co-eluting impurity resolved by LC-MS .